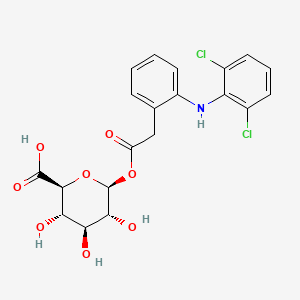
双氯芬酸酰基葡萄糖醛酸
描述
双氯芬酸酰基-β-D-葡萄糖醛酸是广泛使用的非甾体抗炎药(NSAID)双氯芬酸的活性代谢产物。该化合物通过葡萄糖醛酸化途径形成,这是各种物质的主要II期代谢途径。 双氯芬酸酰基-β-D-葡萄糖醛酸以其在缀合反应中的作用而闻名,这些反应会增加化合物的溶解度,促进其排泄 .
科学研究应用
双氯芬酸酰基-β-D-葡萄糖醛酸具有多种科学研究应用,包括:
化学: 用于研究葡萄糖醛酸化反应的动力学和机制。
生物学: 研究其在药物代谢和转运中的作用。
医学: 探索其对炎症和癌细胞增殖的潜在影响。
工业: 用于开发药物制剂和药物递送系统
作用机制
双氯芬酸酰基-β-D-葡萄糖醛酸主要通过抑制环氧合酶(COX)酶,特别是COX-1和COX-2来发挥作用。这些酶负责前列腺素的产生,前列腺素在炎症和疼痛信号传递中起关键作用。 通过抑制COX酶,双氯芬酸酰基-β-D-葡萄糖醛酸减少了前列腺素的产生,从而缓解炎症和疼痛 .
类似化合物:
布洛芬酰基-β-D-葡萄糖醛酸: 另一种通过葡萄糖醛酸化形成的NSAID代谢产物。
萘普生酰基-β-D-葡萄糖醛酸: 在结构和功能上类似于双氯芬酸酰基-β-D-葡萄糖醛酸。
酮洛芬酰基-β-D-葡萄糖醛酸: 具有相似的代谢途径和治疗效果.
独特性: 双氯芬酸酰基-β-D-葡萄糖醛酸因其对COX酶的特定抑制及其在双氯芬酸代谢中的作用而独一无二。 它的形成和稳定性受多种因素影响,包括酶活性和环境条件,使其成为研究药物代谢和相互作用的宝贵化合物 .
生化分析
Biochemical Properties
Diclofenac acyl glucuronide is formed through the glucuronidation process, which is catalyzed primarily by uridine 5’-diphosphoglucuronosyl transferase 2B7 . This process converts a wide range of functional groups into highly water-soluble glucuronides . Diclofenac acyl glucuronide exhibits a degree of electrophilicity, allowing it to covalently modify biological molecules, including proteins, lipids, and nucleic acids .
Cellular Effects
Diclofenac acyl glucuronide has been found to inhibit the proliferation of HT-29 colorectal adenocarcinoma cells . It also has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . This can lead to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Diclofenac acyl glucuronide exerts its effects at the molecular level through its ability to covalently modify biological molecules . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, or by glycation of protein residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .
Temporal Effects in Laboratory Settings
The effects of diclofenac acyl glucuronide can change over time in laboratory settings. For example, studies have shown that following a single administration, tolmetin acyl glucuronide was detectable in plasma for approximately 4 hours .
Dosage Effects in Animal Models
In animal models, the effects of diclofenac acyl glucuronide can vary with different dosages. For instance, dose-dependent small intestinal ulceration has been observed in Wistar rats 24 hours after a single intraperitoneal administration of diclofenac .
Metabolic Pathways
Diclofenac acyl glucuronide is involved in the glucuronidation pathway, a fundamental process in Phase II metabolism . This pathway is catalyzed primarily by uridine 5’-diphosphoglucuronosyl transferase 2B7 .
Transport and Distribution
The disposition of diclofenac acyl glucuronide can be mediated by various transporters known to be expressed in the kidney and liver . These include organic anion transporters (OATs), organic anion-transporting polypeptides (OATPs), breast cancer resistance protein (BCRP), and multidrug resistance proteins (MRPs) .
Subcellular Localization
Given its involvement in glucuronidation, a process that primarily occurs in the endoplasmic reticulum of cells, it is likely that diclofenac acyl glucuronide is localized within this organelle .
准备方法
合成路线和反应条件: 双氯芬酸酰基-β-D-葡萄糖醛酸由双氯芬酸通过UDP-葡萄糖醛酸转移酶(UGT)同工型UGT2B7合成 。该反应涉及双氯芬酸与葡萄糖醛酸的缀合,从而形成酰基葡萄糖醛酸代谢产物。
工业生产方法: 双氯芬酸酰基-β-D-葡萄糖醛酸的工业生产通常涉及使用重组UGT酶来促进葡萄糖醛酸化过程。 这种方法可确保化合物的高产量和纯度,使其适合于研究和制药应用 .
化学反应分析
反应类型: 双氯芬酸酰基-β-D-葡萄糖醛酸经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成活性代谢产物。
水解: 在某些条件下,它可以水解回双氯芬酸。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和细胞色素P450酶。
水解: 酸性或碱性条件可以促进水解。
主要形成的产物:
氧化: 双氯芬酸的活性代谢产物。
水解: 双氯芬酸。
缀合: 双氯芬酸酰基-β-D-葡萄糖醛酸.
相似化合物的比较
Ibuprofen Acyl-β-D-Glucuronide: Another NSAID metabolite formed through glucuronidation.
Naproxen Acyl-β-D-Glucuronide: Similar in structure and function to Diclofenac Acyl-β-D-Glucuronide.
Ketoprofen Acyl-β-D-Glucuronide: Shares similar metabolic pathways and therapeutic effects.
Uniqueness: Diclofenac Acyl-β-D-Glucuronide is unique due to its specific inhibition of COX enzymes and its role in the metabolism of diclofenac. Its formation and stability are influenced by various factors, including enzyme activity and environmental conditions, making it a valuable compound for studying drug metabolism and interactions .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYYSIYCILNG-HBWRTXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314170 | |
| Record name | Diclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-81-6 | |
| Record name | Diclofenac glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENAC GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


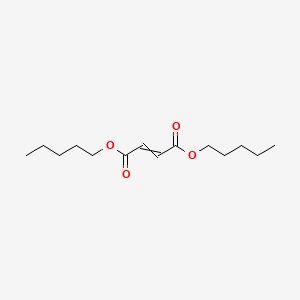
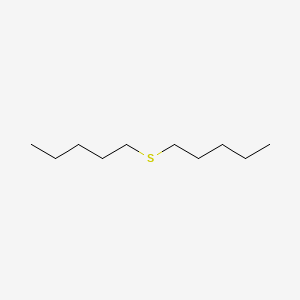
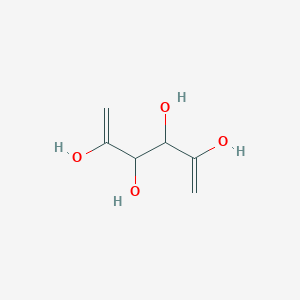
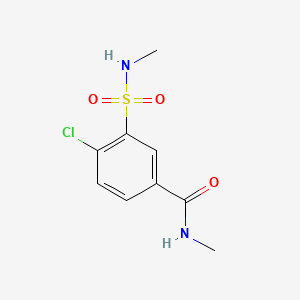
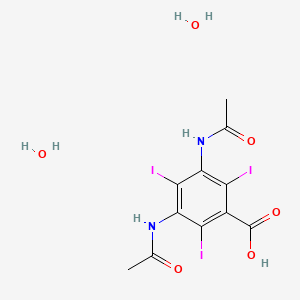
![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B1670401.png)
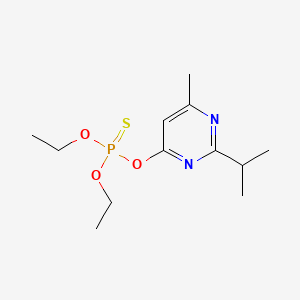
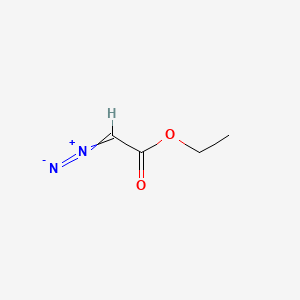
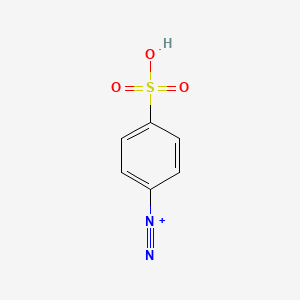

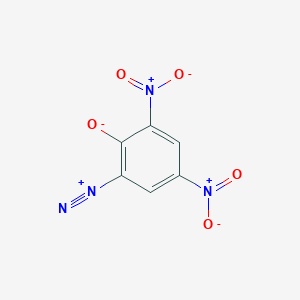
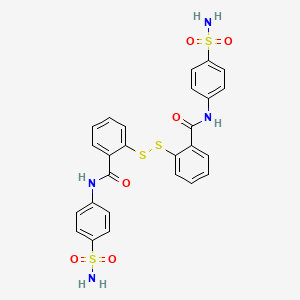
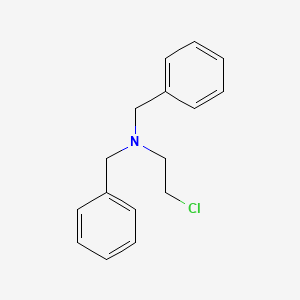
![Dibenz[a,h]anthracene](/img/structure/B1670416.png)
